molecular formula C12H15N3S B1479843 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine CAS No. 2098089-63-3

2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine

Cat. No.: B1479843
CAS No.: 2098089-63-3
M. Wt: 233.33 g/mol
InChI Key: FKYLWEJZUNHOAT-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine is a complex organic compound featuring a thiophene ring, a cyclopentapyrazole core, and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine typically involves multi-step organic reactions. One common approach starts with the formation of the cyclopentapyrazole core, followed by the introduction of the thiophene ring and the ethanamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the ethanamine side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.

Scientific Research Applications

2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings may interact with enzymes or receptors, modulating their activity. The ethanamine side chain can enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-1H-pyrazole
  • 3-Phenyl-1H-pyrazole
  • 2-Ethyl-3-hydroxy-4H-pyran-4-one

Uniqueness

Compared to similar compounds, 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine stands out due to its unique combination of a thiophene ring and a cyclopentapyrazole core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c13-5-6-15-11-3-1-2-10(11)12(14-15)9-4-7-16-8-9/h4,7-8H,1-3,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYLWEJZUNHOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CSC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 2
2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 3
2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 4
2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 5
2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine

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